molecular formula C9H9ClF3N B1530572 4-(Trifluoromethyl)isoindoline hydrochloride CAS No. 1203686-59-2

4-(Trifluoromethyl)isoindoline hydrochloride

Cat. No. B1530572
M. Wt: 223.62 g/mol
InChI Key: XTPDOTXDUZRPAQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isoindoline hydrochloride is a chemical compound with the CAS Number: 1203686-59-2 . It has a molecular weight of 223.63 . The compound is typically stored in an inert atmosphere at 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(trifluoromethyl)isoindoline hydrochloride . The InChI code is 1S/C9H8F3N.ClH/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8;/h1-3,13H,4-5H2;1H . The InChI key is XTPDOTXDUZRPAQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

4-(Trifluoromethyl)isoindoline hydrochloride is a chemical compound with the molecular formula C9H9ClF3N . It’s a solid substance stored under an inert atmosphere at 2-8°C .

  • Pharmaceutical Synthesis : These compounds have shown potential as therapeutic agents .
  • Herbicides : They can be used in the development of herbicides .
  • Colorants and Dyes : They have applications in the creation of colorants and dyes .
  • Polymer Additives : They can be used as additives in polymers .
  • Organic Synthesis : They are used in various organic synthesis processes .
  • Photochromic Materials : They have potential applications in the development of photochromic materials .

The synthesis process of N-isoindoline-1,3-diones heterocycles is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .

  • Pharmaceuticals : Fluorinated isoquinolines are important components of pharmaceuticals . They exhibit various bioactivities and are found in several medicines .
  • Materials Science : Due to their light-emitting properties, these compounds have potential applications in the development of organic light-emitting diodes .
  • Supramolecular Chemistry : Fluorinated isoquinolines can be used in supramolecular chemistry due to their unique structural and electronic properties .

The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The methods include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

  • Pharmaceuticals : Fluorinated indoles are important components of pharmaceuticals . They exhibit various bioactivities and are found in several medicines .
  • Materials Science : Due to their light-emitting properties, these compounds have potential applications in the development of organic light-emitting diodes .
  • Supramolecular Chemistry : Fluorinated indoles can be used in supramolecular chemistry due to their unique structural and electronic properties .

The synthesis of fluorinated indoles has been greatly developed during the last decade . The methods include the direct introduction of fluorine onto the indole ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an indole framework and a fluorine substituent .

Safety And Hazards

The compound is classified under the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8;/h1-3,13H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPDOTXDUZRPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737370
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)isoindoline hydrochloride

CAS RN

1203686-59-2
Record name 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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